1-Propyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

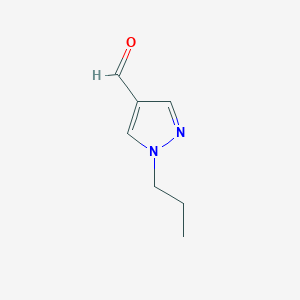

1-Propyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Análisis Bioquímico

Biochemical Properties

1-Propyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This interaction can lead to the inhibition of the enzyme, affecting neurotransmitter levels in the brain. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses . This compound can also modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular functions such as proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme’s activity . This compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can influence mitochondrial function and cellular energy metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-propyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 1-Propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 1-Propyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Propyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1-Propyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals with anti-inflammatory, analgesic, or antimicrobial properties.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It acts as a probe or ligand in studies involving enzyme inhibition or receptor binding.

Mecanismo De Acción

The mechanism of action of 1-Propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparación Con Compuestos Similares

1-Ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.

1-Phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group, offering different electronic and steric properties.

Uniqueness: 1-Propyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric bulk, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a valuable compound in organic chemistry with diverse applications in medicinal chemistry, materials science, and chemical biology. Its unique structure and reactivity make it a useful building block for the synthesis of various biologically active and functional materials.

Actividad Biológica

1-Propyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 138.17 g/mol. The structure features a pyrazole ring with a propyl group at the 1-position and an aldehyde functional group at the 4-position, which contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to modulation of various biochemical pathways, which is crucial for its therapeutic effects.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives have demonstrated significant activity against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties. Compounds similar to this compound have shown promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro .

- Anticancer Potential : Some studies suggest that pyrazole derivatives may inhibit cancer cell proliferation. For example, certain compounds have been reported to exhibit cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | Reduction in TNF-α and IL-6 levels | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Studies

- Anti-inflammatory Activity : A study synthesized several pyrazole derivatives, including this compound, which were tested for their ability to inhibit inflammatory markers. The most potent compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Efficacy : In another investigation, a series of pyrazole derivatives were screened against multiple bacterial strains. The results indicated that certain modifications in the structure significantly enhanced their antimicrobial potency, suggesting that this compound could be optimized for better activity .

Propiedades

IUPAC Name |

1-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOOENCTKLBWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405678 | |

| Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473249-36-4 | |

| Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.